2-chloro-N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide
Overview
Description
The compound “2-chloro-N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide” is a complex organic molecule. It is related to a class of compounds known as benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring . It’s also related to piperazine derivatives, which show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis method for a related compound involves treating ethyl piperazine with 4-chloro nitrobenzene in the presence of anhydrous potassium carbonate and methanol as a solvent .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a benzamide group, a nitro group, a chloro group, and a piperazine ring. The exact structure would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex due to the presence of multiple reactive groups. For instance, the nitro group could potentially undergo reduction reactions, and the benzamide group could participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For a related compound, the density was reported to be 1.0154 g/mL at 25 °C . The compound’s solubility, melting point, boiling point, and other properties would need to be determined experimentally.Safety and Hazards
While specific safety and hazard information for this compound is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and potential applications in pharmaceuticals. Given the wide range of activities exhibited by piperazine derivatives , this compound could potentially have interesting biological activities that could be explored in future research.
Properties
IUPAC Name |
2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c1-21-8-10-22(11-9-21)17-5-3-2-4-16(17)20-18(24)14-7-6-13(23(25)26)12-15(14)19/h2-7,12H,8-11H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCQPBIMZSCUIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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